molecular formula C22H23N3O B2825240 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone CAS No. 2034460-83-6

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone

Cat. No.: B2825240
CAS No.: 2034460-83-6
M. Wt: 345.446
InChI Key: ISSMIFBNNUYPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone is a complex organic molecule featuring a benzimidazole moiety, a pyrrolidine ring, and a phenylcyclopropyl group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The inclusion of a pyrrolidine ring and a phenylcyclopropyl group further enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone typically involves multi-step organic reactions:

    Formation of 2-methyl-1H-benzo[d]imidazole: This can be synthesized by condensing o-phenylenediamine with acetic acid under acidic conditions.

    Attachment of Pyrrolidine Ring: The 2-methyl-1H-benzo[d]imidazole is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution or cyclization reactions.

    Introduction of Phenylcyclopropyl Group: The final step involves the addition of the phenylcyclopropyl group, which can be achieved through Friedel-Crafts acylation or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or pyrrolidine rings.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Substituted benzimidazole or phenylcyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

The compound’s benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties. Research has shown that derivatives of benzimidazole can inhibit enzymes and receptors critical for the survival of pathogens and cancer cells .

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications, including drug formulation and polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the pyrrolidine and phenylcyclopropyl groups.

    Pyrrolidin-1-yl derivatives: Compounds with similar pyrrolidine structures but different substituents.

    Phenylcyclopropyl ketones: Compounds with the phenylcyclopropyl group but different functional groups attached.

Uniqueness

The uniqueness of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-23-19-9-5-6-10-20(19)25(16)18-11-14-24(15-18)21(26)22(12-13-22)17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSMIFBNNUYPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.